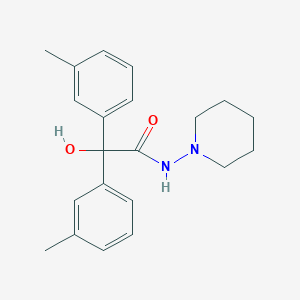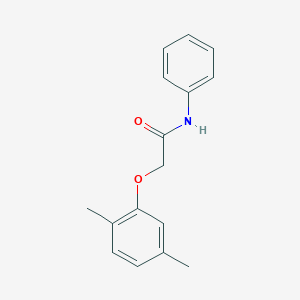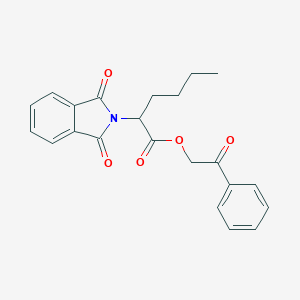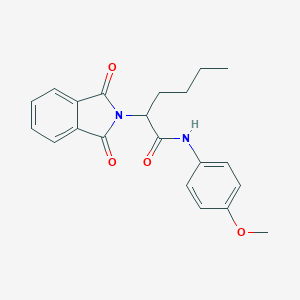![molecular formula C18H17N3O2 B410998 6-Ethyl-2,3-dimethoxy-6H-indolo[2,3-b]quinoxaline CAS No. 333439-92-2](/img/structure/B410998.png)
6-Ethyl-2,3-dimethoxy-6H-indolo[2,3-b]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Ethyl-2,3-dimethoxy-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties . The structure of this compound consists of an indole fused with a quinoxaline ring, which contributes to its unique chemical and biological properties .
科学的研究の応用
6-Ethyl-2,3-dimethoxy-6H-indolo[2,3-b]quinoxaline has several scientific research applications:
作用機序
将来の方向性
Given the wide range of pharmacological activities exhibited by 6H-indolo[2,3-b]quinoxaline derivatives, there is a need to prepare more compounds based on the indolo[2,3-b]quinoxaline skeleton for evaluating their antibiotic and cytotoxic activity . This review establishes ‘6H-indolo[2,3-b]quinoxaline’ as a valuable template for the design and development of novel molecules with different biological activities .
生化学分析
Biochemical Properties
6-Ethyl-2,3-dimethoxy-6H-indolo[2,3-b]quinoxaline is reported to show DNA duplex stabilization . This suggests that it interacts with DNA, potentially influencing the function of enzymes and proteins involved in DNA replication and repair .
Cellular Effects
This compound has been screened against various human cancer cell lines to evaluate its cytotoxic effect . Some derivatives of this compound showed moderate cytotoxicity against human reproductive organ cell lines . This suggests that it may influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves intercalation into the DNA helix . This disrupts processes vital for DNA replication .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits remarkable stability . It has shown 99.86% capacity retention over 49.5 hours of H-cell cycling . This suggests that the compound is stable over time and does not degrade significantly, which is important for long-term effects on cellular function .
準備方法
The synthesis of 6-Ethyl-2,3-dimethoxy-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine . This reaction is often catalyzed by Brønsted acids such as acetic acid, formic acid, or hydrochloric acid . Additionally, modern methods include the use of copper-doped CdS nanoparticles under microwave irradiation or cerium (IV) oxide nanoparticles in aqueous medium to achieve high yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
化学反応の分析
6-Ethyl-2,3-dimethoxy-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the indole ring, often using reagents like halogens or nitro compounds.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
類似化合物との比較
6-Ethyl-2,3-dimethoxy-6H-indolo[2,3-b]quinoxaline can be compared with other indoloquinoxaline derivatives such as:
Ellipticine: A naturally occurring alkaloid with known antitumor properties.
6H-Indolo[2,3-b]quinoxaline: Exhibits similar DNA intercalating properties and biological activities.
1,2,3-Triazole derivatives: Known for their antimicrobial and cytostatic activities.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
特性
IUPAC Name |
6-ethyl-2,3-dimethoxyindolo[3,2-b]quinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-4-21-14-8-6-5-7-11(14)17-18(21)20-13-10-16(23-3)15(22-2)9-12(13)19-17/h5-10H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYFIFVFXZCNQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=NC4=CC(=C(C=C4N=C31)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[N-(benzenesulfonyl)-3-bromoanilino]-N-cyclopropylacetamide](/img/structure/B410916.png)
![N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-4-methylbenzenesulfonamide](/img/structure/B410917.png)
![N-(3-chloro-4-methoxyphenyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B410918.png)
![N-(4-chlorobenzyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B410920.png)

![2-(diphenylamino)-2-oxoethyl [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate](/img/structure/B410925.png)








